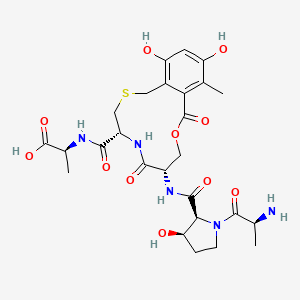

Cyclothialidine C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H35N5O11S |

|---|---|

Molecular Weight |

625.6 g/mol |

IUPAC Name |

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-aminopropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C26H35N5O11S/c1-10-17(33)6-18(34)13-8-43-9-15(22(36)28-12(3)25(39)40)30-21(35)14(7-42-26(41)19(10)13)29-23(37)20-16(32)4-5-31(20)24(38)11(2)27/h6,11-12,14-16,20,32-34H,4-5,7-9,27H2,1-3H3,(H,28,36)(H,29,37)(H,30,35)(H,39,40)/t11-,12-,14-,15-,16+,20-/m0/s1 |

InChI Key |

FSQBBUCGXSRLHM-UBOLUKANSA-N |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)[C@H](C)N)O)C(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(C)N)O)C(=O)NC(C)C(=O)O |

Synonyms |

GR 122222X GR-122222X GR122222X |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms of Cyclothialidine C

Identification through High-Throughput Screening Methodologies

The discovery of Cyclothialidine (B1669526) was the result of screening microbial broths to find substances that could inhibit the supercoiling activity of DNA gyrase in vitro. researchgate.net This targeted approach led to the identification of a new DNA gyrase inhibitor produced by Streptomyces filipinensis NR 0484. nih.gov While modern drug discovery often employs high-throughput screening (HTS) of vast compound libraries, the initial finding of Cyclothialidine was rooted in a more specific, function-based screen for enzyme inhibition. researchgate.netnih.gov This compound demonstrated potent activity against DNA gyrases from both Escherichia coli and Micrococcus luteus. nih.gov

Isolation Procedures from Microbial Fermentation Broths

The isolation of Cyclothialidine from the fermentation broth of Streptomyces filipinensis NR0484 is a multi-step process involving several chromatographic techniques to achieve purification. nih.gov The compound was successfully isolated from the culture broth through a sequential process that included charcoal adsorption followed by a series of column chromatography steps. researchgate.netnih.gov

Table 1: Chromatographic Steps for Cyclothialidine Isolation

| Step | Chromatographic Method |

|---|---|

| 1 | Charcoal Adsorption |

| 2 | Diaion HP-21 Column Chromatography |

| 3 | Amberlite CG-50 Column Chromatography |

| 4 | DEAE Toyopearl Column Chromatography |

Taxonomic Classification of Producing Microorganisms

The microorganism responsible for producing Cyclothialidine has been identified and classified. This classification provides essential context for understanding the biological origin of the compound.

Cyclothialidine is produced by the bacterial strain Streptomyces filipinensis NR 0484. nih.govnih.govnih.gov This species was originally isolated from soil in the Philippines. wikipedia.org The genus Streptomyces is the largest within the Actinomycetota phylum and is known for its complex secondary metabolism, which makes it a prolific source of bioactive compounds, including many antibiotics. wikipedia.org Members of this genus are Gram-positive, have a high GC content in their genomes, and are characterized by their filamentous, fungus-like growth. wikipedia.org

Table 2: Taxonomic Classification of Streptomyces filipinensis

| Taxonomic Rank | Classification |

|---|---|

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Streptomycetales |

| Family | Streptomycetaceae |

| Genus | Streptomyces |

Elucidation and Confirmation of Chemical Structure

The chemical structure of Cyclothialidine was determined through a combination of analytical techniques and later confirmed by total synthesis. nih.gov The process of structure elucidation involves precisely determining the arrangement of atoms within a molecule. taylorandfrancis.com

Initial analysis revealed that Cyclothialidine possesses a unique twelve-membered lactone ring. nih.govnih.gov Its structure was further detailed through amino acid analysis and various two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments. researchgate.netnih.gov The structure was ultimately confirmed through total synthesis, a process that chemically builds the molecule from simpler precursors, thereby verifying its proposed atomic arrangement. This confirmation is crucial for enabling further research into its structure-activity relationships. nih.gov

Biosynthesis and Biotechnological Production

Proposed Biosynthetic Pathways of Cyclothialidine (B1669526) C

The complex structure of Cyclothialidine C, which contains amino acid residues and a polyketide-like portion, strongly suggests a hybrid biosynthetic pathway involving both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The biosynthesis of structurally diverse peptide compounds in bacteria, particularly in Actinomycetes, is frequently catalyzed by large, modular NRPS enzymes. google.com These enzymatic assembly lines activate and sequentially link amino acid monomers to a growing peptide chain.

The biosynthesis of this compound is believed to follow this paradigm. The EU-funded project "Combigyrase" aimed to study and engineer the biosynthesis of gyrase inhibitors, including cyclothialidines. europa.eu Research within this project involved identifying and analyzing the gene clusters responsible for cyclothialidine production. europa.eu The analysis pointed to the involvement of several non-ribosomal peptide synthetase genes. europa.eu

The proposed pathway likely initiates with the formation of the aromatic core, 3-amino-5-hydroxy-benzoic acid (AHBA), a common starter unit for other complex antibiotics. This core is then likely extended by an NRPS assembly line that incorporates the specific amino acid residues found in the this compound backbone, such as alanine (B10760859) and a modified proline. The macrolactonization, forming the characteristic 12-membered ring, is a key step, likely catalyzed by a thioesterase (TE) domain at the terminus of the NRPS module. researchgate.net

Enzymology of Biosynthetic Steps

The biosynthesis of this compound is a multi-step process catalyzed by a series of specialized enzymes encoded within a dedicated biosynthetic gene cluster. While the specific enzymes for this compound have not been fully characterized in the public domain, their functions can be inferred from the general principles of NRPS and PKS systems.

Adenylation (A) Domains: These domains are responsible for selecting and activating the specific amino acid precursors (e.g., L-alanine, L-proline) by converting them into aminoacyl-adenylates at the cost of ATP.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domains: The activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (Ppant) cofactor attached to the T-domain.

Condensation (C) Domains: These domains catalyze the formation of the peptide bond between the growing peptide chain held by the T-domain of the preceding module and the aminoacyl-S-T-domain of the current module.

Modification Enzymes: The biosynthetic pathway likely includes enzymes for tailoring reactions, such as the hydroxylation of the proline residue.

Thioesterase (TE) or Cyclization Domain: This terminal domain is crucial for releasing the final peptide product from the NRPS assembly line. In the case of this compound, this domain catalyzes the intramolecular cyclization (macrolactonization) to form the stable 12-membered ring structure.

The Combigyrase project identified genes for non-ribosomal peptide synthesis and the sequence required for producing cyclothialidine and its biosynthetic intermediates, underscoring the central role of these enzyme classes. europa.eu

Genetic Basis of Biosynthesis in Streptomyces Species

The genetic blueprint for the biosynthesis of secondary metabolites like this compound in Streptomyces is typically organized into a contiguous block of genes known as a biosynthetic gene cluster (BGC). uea.ac.uk These clusters contain all the necessary genes for the production of the compound, including those for the core synthetases (NRPS/PKS), precursor biosynthesis, tailoring enzymes, and sometimes resistance and regulatory genes.

This compound is produced by Streptomyces filipinensis NR0484. acs.orgresearchgate.netresearchgate.net Efforts to understand its biosynthesis have focused on identifying and sequencing its BGC. The "Combigyrase" project successfully identified and isolated genes from cyclothialidine-producing microorganisms. europa.eu DNA sequence analysis of the cloned genetic material revealed the presence of multiple non-ribosomal peptide synthetase genes, confirming the NRPS-based origin of the peptide backbone of this compound. europa.eu The project also identified a gene that could potentially be used to modify the biosynthesis of cyclothialidine, opening avenues for generating novel analogues through genetic manipulation. europa.eu

Strategies for Enhanced Microbial Production and Fermentation Optimization

The production of this compound is achieved through submerged fermentation of Streptomyces filipinensis. However, the native yield of many natural products is often low, necessitating optimization of fermentation conditions and production processes.

Fermentation and Extraction: The standard process involves culturing S. filipinensis NR0484 in a suitable liquid medium. researchgate.net After an adequate incubation period, the culture broth is harvested. The initial extraction steps typically involve filtering the broth to separate the biomass from the filtrate containing the dissolved product. The compound is then captured from the filtrate by adsorption onto activated charcoal. researchgate.netresearchgate.net Elution with an organic solvent mixture, such as 50% aqueous acetone, yields a crude extract. This crude product is then subjected to a series of chromatographic purification steps using resins like Diaion HP-21 and Amberlite CG-50 to obtain pure this compound. researchgate.netresearchgate.net

Optimization Strategies: Several strategies can be employed to enhance the production yield:

Medium Optimization: Systematically varying the composition of the fermentation medium, including carbon and nitrogen sources, phosphate (B84403) levels, and trace elements, can significantly impact secondary metabolite production.

Process Parameter Control: Optimizing physical parameters such as temperature, pH, dissolved oxygen levels, and agitation speed during fermentation is critical for maximizing biomass growth and product formation.

Strain Improvement: Classical strain improvement through random mutagenesis (e.g., using UV or chemical mutagens) followed by screening for high-producing variants is a well-established method. ujecology.com

Exploration of Biosynthetic Engineering for Analogues

The limited antibacterial activity of the natural this compound against intact cells, likely due to poor membrane permeation, has driven efforts to create improved analogues. acs.orgresearchgate.netguidetopharmacology.org Biosynthetic engineering, also known as combinatorial biosynthesis, offers a powerful approach to generate novel derivatives by manipulating the genetic machinery of the producing organism. europa.eustikesbcm.ac.id

This strategy involves modifying the biosynthetic gene cluster to alter the final structure of the natural product. stikesbcm.ac.id Key approaches include:

Module or Domain Swapping: Exchanging entire modules or specific domains (e.g., Adenylation domains to incorporate different amino acids) within the NRPS assembly line can lead to the production of new peptide backbones. stikesbcm.ac.id

Gene Inactivation: Knocking out genes responsible for specific tailoring steps (e.g., hydroxylation) can produce simplified analogues. uea.ac.uk

Precursor-Directed Biosynthesis: This technique involves feeding synthetic, non-natural precursor molecules to a mutant strain blocked in its own precursor synthesis. The biosynthetic machinery of the organism may then incorporate these synthetic precursors to create novel analogues. stikesbcm.ac.id

The Combigyrase project specifically aimed to use combinatorial biosynthesis to diversify the range of cyclothialidine-based gyrase inhibitors. europa.eu Furthermore, a flexible total synthesis route has been developed, which has allowed for the systematic modification of the Cyclothialidine structure. acs.orgresearchgate.net This synthetic work has generated a wide range of analogues, including those with different lactone ring sizes (from 11- to 16-membered rings) and even simplified non-cyclic (seco-analogues), helping to define the minimal structural requirements for DNA gyrase inhibition and leading to derivatives with improved antibacterial activity and pharmacokinetic properties. acs.orgresearchgate.netresearchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Cyclothialidine (B1669526) C

The complex structure of Cyclothialidine, characterized by a unique 12-membered lactone ring fused to a substituted benzene (B151609) ring and integrated within a pentapeptide chain, presented a significant synthetic challenge. guidetopharmacology.org The successful total synthesis of cyclothialidine served as a definitive confirmation of its proposed structure. nih.gov A retrosynthetic analysis of the molecule hinges on the strategic construction of its bicyclic lactone core and the attached peptidic side chains. Key intermediates identified in synthetic routes include 3,5-dihydroxy-2,6-dimethylbenzoic acid and cis-N-Boc-3-hydroxy-L-proline.

Development of Flexible Synthetic Routes

A primary objective following the initial isolation of Cyclothialidine C was the development of flexible and efficient synthetic routes. nih.gov The natural product itself showed potent inhibitory activity against DNA gyrase but lacked significant antibacterial activity against whole cells, likely due to poor membrane permeation. acs.orgnih.gov To address this and explore the potential of the cyclothialidine scaffold, researchers devised synthetic pathways that allowed for systematic structural modifications. acs.orgnih.gov These routes were essential for investigating the structural requirements for DNA gyrase inhibition and for creating congeners with improved antibacterial properties. nih.gov This strategic approach enabled the generation of a diverse library of analogues, facilitating comprehensive structure-activity relationship (SAR) studies. acs.org

Synthetic Approaches to Analogues and Derivatives

The development of versatile synthetic methodologies has enabled the creation of numerous this compound analogues, targeting different regions of the molecule to probe their impact on biological activity.

Synthesis of Lactone Ring Modified Analogues

The 12-membered lactone ring is a defining feature of this compound. guidetopharmacology.org Modifications to this macrolactone have been a key area of investigation. Research into varying the size of the lactone ring revealed that DNA gyrase inhibitory activity was not strictly limited to the natural 12-membered structure. acs.org Analogues with ring sizes ranging from 11- to 16-membered lactones were synthesized and found to retain activity. acs.orgnih.gov This finding expanded the understanding of the structural requirements for bioactivity. The most potent antibacterial activities were observed in analogues featuring 14-membered lactone rings. acs.org These studies underscored that while the bicyclic core is crucial, some flexibility in the macrocycle's size is tolerated. nih.govacs.org

Synthesis of Seco-Cyclothialidine Derivatives

To further simplify the structure and explore minimal structural requirements for activity, researchers developed synthetic routes to seco-cyclothialidine derivatives, which are acyclic analogues where the lactone ring has been opened. acs.org Remarkably, these seco-analogues were found to maintain some enzyme inhibitory properties, suggesting that the minimal structural element for activity could be reduced to a simpler hydroxylated benzyl (B1604629) sulfide (B99878) moiety. acs.orgnih.gov

Synthesis of Dilactam Subclass Analogues

In an effort to improve the pharmacokinetic properties of cyclothialidine analogues, particularly their polarity, a novel subclass based on a bicyclic dilactam-lactone scaffold was created. acs.orgnih.gov This was achieved by incorporating an additional amide (lactam) functionality into the 14-membered monolactam-lactone ring of existing analogues. acs.orgresearchgate.net This modification resulted in a new "dilactam" series of DNA gyrase inhibitors with inherently higher polarity. acs.orgnih.gov

An important consequence of this structural change was that compounds in this series did not require the thioamide group, which was present in earlier potent analogues, to exert significant antibacterial activity. acs.org By adjusting the lipophilicity through methyl-halogen exchange on the benzene ring, researchers developed dilactam analogues with improved pharmacokinetic profiles, leading to significant in vivo efficacy in mouse infection models. acs.orgnih.gov

Application of Reductive Thiolation in Synthesis

A novel and concise macrocyclization protocol involving reductive thiolation has been established as a flexible synthetic route to Cyclothialidine congeners with varying ring sizes (12- to 15-membered). thieme-connect.comthieme-connect.de This methodology was developed as an alternative to the previously used Mitsunobu lactonization of the corresponding seco acids. thieme-connect.com The reductive thiolation approach was first found to be a convenient method for accessing the linear seco analogues. thieme-connect.comthieme-connect.de The subsequent application of this strategy to intramolecular cyclization provided a powerful and efficient alternative for constructing the macrocyclic core of various cyclothialidine analogues. thieme-connect.comthieme-connect.de

Data Tables

Table 1: Overview of Synthetic Strategies for this compound and Analogues

| Strategy | Target Structure(s) | Key Features & Rationale | References |

|---|---|---|---|

| Total Synthesis | This compound | Confirmation of the natural product's structure. | nih.gov |

| Flexible Routes | Diverse Analogues | Enable systematic modifications for SAR studies and to improve antibacterial activity. | nih.govacs.orgnih.gov |

| Lactone Ring Modification | 11- to 16-membered ring analogues | To probe the effect of macrocycle size on activity; 14-membered rings showed high potency. | acs.orgnih.gov |

| Seco-Derivative Synthesis | Acyclic (seco) analogues | To identify the minimal structural requirements for activity; led to a concise 7-step synthesis. | acs.orgacs.orgnih.gov |

| Dilactam Analogue Synthesis | Bicyclic dilactam-lactone scaffold | To increase polarity and improve pharmacokinetics by incorporating a second amide bond. | acs.orgnih.govresearchgate.net |

| Reductive Thiolation | 12- to 15-membered ring analogues | A novel, flexible macrocyclization method, serving as an alternative to Mitsunobu lactonization. | thieme-connect.comthieme-connect.de |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3,5-dihydroxy-2,6-dimethylbenzoic acid | |

| cis-N-Boc-3-hydroxy-L-proline |

Utilization of Mannich Reaction in Synthetic Pathways

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction used in the synthesis of a variety of natural products and bioactive molecules. researchgate.net This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using an aldehyde (like formaldehyde) and a primary or secondary amine to form a "Mannich base." google.com

While a complete total synthesis of this compound using a Mannich reaction as the central strategy is not prominently documented, the reaction is highly relevant for constructing key structural motifs found within the molecule, particularly the substituted piperidine (B6355638) ring. rsc.orgresearchgate.net The piperidine scaffold is a common feature in numerous alkaloids. researchgate.netiau.ir Synthetic strategies inspired by the biosynthesis of piperidine alkaloids often utilize reactions analogous to the Mannich reaction. rsc.org For instance, an intramolecular Mannich reaction is a powerful method for creating aza-fused and aza-bridged ring systems, which are complex structural features present in many natural products. rsc.org This approach can offer high stereoselectivity in the formation of these cyclic systems. rsc.org

In a hypothetical application toward a this compound precursor, a multi-component Mannich-type reaction could assemble a highly functionalized piperidine ring. iau.ir Such strategies often involve the reaction of a β-keto ester, an aldehyde, and an amine. iau.ir The general utility of the Mannich reaction in creating C-N and C-C bonds makes it an indispensable tool for synthetic chemists exploring pathways to complex molecules like this compound. researchgate.netrsc.org

| Mannich Reaction Components | Description | Potential Relevance to this compound Synthesis |

| Active Methylene (B1212753) Compound | A compound containing a proton acidic enough to be removed, typically adjacent to an electron-withdrawing group like a ketone or ester. google.com | A functionalized β-keto ester or a similar substrate could serve as the starting point for building the piperidine core. iau.ir |

| Aldehyde | Commonly formaldehyde, but other aldehydes can be used. | Provides a one-carbon unit to link the amine and the active methylene compound. |

| Amine | A primary or secondary amine. | Forms an iminium ion intermediate that is attacked by the enolate of the active methylene compound, introducing the nitrogen atom into the new structure. iau.ir |

Structure Activity Relationships Sar and Molecular Design

Identification of Key Structural Motifs for DNA Gyrase Inhibition

The inhibitory action of Cyclothialidine (B1669526) C against DNA gyrase is attributed to several key structural features that work in concert to bind to the enzyme's B subunit. researchgate.net

The bicyclic lactone core is a fundamental structural requirement for the DNA gyrase inhibitory activity of Cyclothialidine C and its analogs. nih.govacs.org This rigid framework correctly orients the other crucial functional groups for optimal interaction with the ATP-binding site on the GyrB subunit. nih.govresearchgate.net The 14-hydroxylated bicyclic core, in particular, has been identified as a structural prerequisite for potent inhibition. researchgate.netnih.govacs.org This core structure is essential for maintaining the compound's inhibitory effect. nih.gov

While the natural this compound possesses a 12-membered lactone ring, studies have shown that the size of this ring can be varied while retaining biological activity. nih.govresearchgate.net Analogs with lactone rings ranging from 11 to 16 members have all demonstrated some level of DNA gyrase inhibition. nih.govacs.orgresearchgate.net This flexibility suggests that the precise ring size is not absolute, but rather a range is tolerated for enzyme binding. Notably, analogs with a 14-membered lactone ring have displayed the most potent antibacterial activities. nih.govresearchgate.net Even acyclic, or "seco," analogs, where the lactone ring is opened, have been shown to retain some inhibitory properties, indicating that the minimal structural requirement for activity can be reduced to a hydroxylated benzyl (B1604629) sulfide (B99878). nih.govacs.orgresearchgate.net

The phenolic hydroxyl groups on the aromatic portion of the molecule are critical for the inhibitory activity of this compound. acs.org The 14-position phenolic hydroxyl group is considered essential. acs.org This hydroxyl group is involved in a key hydrogen-bonding network with Asp73 and a conserved water molecule within the ATP binding site of DNA gyrase. researchgate.net This interaction is crucial for the high-affinity binding of the inhibitor to the enzyme. researchgate.net Analogs where this phenolic hydroxyl group is absent or modified show a significant reduction in inhibitory potency. nih.gov

Early research into the structure-activity relationships of this compound revealed that the peptidic side chain is not a primary determinant for in vitro antibacterial properties. researchgate.net Modifications or even removal of this side chain did not lead to a significant loss of DNA gyrase inhibitory activity. researchgate.net This finding allowed medicinal chemists to focus on modifying other parts of the molecule to improve properties like cell permeability and pharmacokinetic profiles, leading to the development of analogs with enhanced antibacterial efficacy. researchgate.net

Influence of Substituent Patterns on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituent patterns affect biological activity. A flexible synthetic route has enabled the creation of numerous analogs, allowing for a thorough investigation of structure-activity relationships (SAR). researchgate.netnih.govacs.org

Initial SAR studies established that the 14-hydroxylated bicyclic core was a key element for DNA gyrase inhibition. nih.govacs.org Further exploration of the lactone ring size revealed that activity could be maintained across a range of 11- to 16-membered rings. nih.govresearchgate.net This led to the understanding that even simpler, acyclic structures could act as inhibitors. nih.govresearchgate.net Based on these "minimal structures," subsequent modification programs have yielded inhibitors with significant in vitro activity against Gram-positive bacteria. nih.govresearchgate.net For instance, analogs with a 14-membered lactone ring have demonstrated excellent and broad in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.gov

Correlation of Molecular Features with Inhibitory Potency

The inhibitory potency of this compound and its analogs is strongly correlated with specific molecular features that facilitate binding to the DNA gyrase B subunit. The compound acts as a competitive inhibitor of the ATPase activity of GyrB. researchgate.net

Below is a data table summarizing the inhibitory activities of this compound and related compounds.

| Compound | Target Enzyme | IC50 (µg/mL) | Notes |

| This compound | E. coli DNA gyrase | 0.03 | Highly potent inhibitor. nih.gov |

| Novobiocin (B609625) | E. coli DNA gyrase | 0.06 | Known gyrase inhibitor. nih.gov |

| Coumermycin A1 | E. coli DNA gyrase | 0.06 | Known gyrase inhibitor. nih.gov |

| Ciprofloxacin (B1669076) | E. coli DNA gyrase | 0.88 | Quinolone antibiotic. nih.gov |

| Norfloxacin | E. coli DNA gyrase | 0.66 | Quinolone antibiotic. nih.gov |

| Nalidixic Acid | E. coli DNA gyrase | 26 | Quinolone antibiotic. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the chemical features of cyclothialidine derivatives that are critical for their anti-gyrase activity. These studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.

In a notable study, QSAR models were developed for a series of 42 cyclothialidine derivatives to elucidate the key structural requirements for inhibiting the ATPase activity of DNA Gyrase B. nih.gov The researchers utilized a comprehensive set of descriptors, including 1D, 2D, and 3D chemical properties calculated using DRAGON software. nih.gov This approach allowed for a multifaceted analysis of how different molecular features influence the inhibitory potential.

The study successfully developed three distinct QSAR models that were reported to be robust, predictive, and statistically significant, explaining over 70% of the variance in the experimental data. nih.gov The interpretability of these models provided valuable insights into the structure-activity relationships, helping to decipher the SAR encoded within the chemical structures of these derivatives. nih.gov This information is crucial for rationally designing new analogs with potentially improved activity.

Computational Approaches in Lead Optimization

Computational methods are central to the lead optimization process for cyclothialidine-based inhibitors. These techniques allow for the efficient screening of virtual compound libraries and provide detailed insights into the binding mechanisms at the atomic level, thereby guiding the synthesis of more effective drug candidates.

Molecular docking simulations have been extensively used to investigate the binding of cyclothialidine and its analogs to the ATP-binding site of the DNA gyrase B (GyrB) subunit. nih.govnih.gov These simulations predict the preferred orientation and conformation of a ligand when bound to a protein target, as well as the strength of the interaction.

For instance, in the development of QSAR models for cyclothialidine derivatives, molecular docking was a key preliminary step. nih.gov The software OMEGA was used to generate different conformations of the compounds, particularly focusing on the flexibility of the 12-membered lactone ring, which is a characteristic feature of this class of inhibitors. nih.govasm.org These conformations were then docked into the active site of the GyrB subunit using the program FRED to identify the most plausible binding modes. nih.gov This combined approach ensures that the conformations used in the QSAR study are sterically and energetically favorable within the enzyme's binding pocket.

Docking studies have consistently shown that cyclothialidine derivatives occupy a small region of the ATP binding pocket on the GyrB subunit, overlapping with the binding site of coumarin (B35378) drugs like novobiocin. nih.govasm.orgufl.edu The binding is characterized by a network of interactions with key amino acid residues. Crystallographic and biochemical data have identified residues such as N46, E50, D73, R76, I78, K103, V118, and T165 (in Thermus thermophilus) as defining this structural pocket. asm.org The analysis of these compound-enzyme interactions through docking simulations enhances the reliability of the information derived from QSAR models, providing a structural basis for the observed activity trends. nih.gov

Pharmacophore modeling is another powerful computational technique used in the optimization of cyclothialidine analogs. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

Starting from the known structural information of cyclothialidine derivatives, such as GR122222X, researchers have designed in silico virtual screening campaigns that combine molecular docking with 3D structure-based pharmacophore models. nih.govmolekulske-interakcije.si This dual approach is highly effective for identifying novel scaffolds that retain the key interaction features of the original lead compound.

In one such study, a pharmacophore model was developed based on the crucial interactions between a cyclothialidine analog and the GyrB active site. molekulske-interakcije.si This model, consisting of features like hydrogen bond donors, acceptors, and hydrophobic regions, was then used as a filter to screen compound libraries for molecules with a similar 3D arrangement of these features. molekulske-interakcije.simdpi.com This strategy led to the discovery of a novel class of 2-amino-4-(2,4-dihydroxyphenyl)thiazole inhibitors with low micromolar antigyrase activity, demonstrating the utility of pharmacophore-based approaches in finding new chemical entities inspired by the cyclothialidine scaffold. nih.gov These models are crucial for expanding the chemical space beyond direct analogs and for identifying diverse structures that can serve as new starting points for inhibitor development. mdpi.com

Molecular Mechanisms of Action

Inhibition of Bacterial DNA Gyrase Activity

Cyclothialidine (B1669526) C is a potent inhibitor of the DNA supercoiling reaction catalyzed by Escherichia coli DNA gyrase. nih.govasm.org Its efficacy in this regard surpasses that of several other known gyrase inhibitors. nih.govasm.org This inhibition is central to its mode of action, disrupting the essential functions of DNA gyrase within the bacterial cell. asm.org

Competitive Inhibition of DNA Gyrase ATPase Activity

The primary mechanism by which Cyclothialidine C inhibits DNA gyrase is through the competitive inhibition of the enzyme's ATPase activity. nih.govasm.orgresearchgate.net This ATPase function, located on the GyrB subunit, is crucial for providing the energy required for the DNA strand-passage and subsequent negative supercoiling of DNA. asm.orgnih.gov

Research has demonstrated that this compound directly competes with ATP for binding to the ATPase active site on the GyrB subunit. asm.orgoup.com This competitive nature is evidenced by the observation that increasing the concentration of ATP can antagonize the inhibitory effect of this compound. nih.govasm.org Specifically, an 11-fold increase in inhibitory activity was observed when the ATP concentration was raised from 0.5 to 5 mM. nih.govasm.org The inhibition constant (Ki) for this compound against E. coli DNA gyrase ATPase activity has been determined to be approximately 6 nM, highlighting its potent inhibitory capability. nih.govasm.org This value is comparable to those of other B-subunit inhibitors like novobiocin (B609625) and coumermycin A1. asm.org

The binding of a radiolabeled derivative, [14C]benzoyl-cyclothialidine, to E. coli gyrase was shown to be inhibited by the presence of ATP and novobiocin, further confirming the competitive interaction at the ATP-binding site. nih.govasm.org

Specific Interaction with the Gyrase B Subunit (GyrB)

This compound's inhibitory action is highly specific to the B subunit of DNA gyrase (GyrB). nih.govasm.orguniprot.org This subunit houses the ATPase domain, which is the direct target of the compound. asm.orgresearchgate.netasm.org The interaction with GyrB distinguishes this compound from quinolone antibiotics, which target the A subunit (GyrA) and its DNA breakage-reunion function. asm.orgpsu.edu

Studies have shown that the binding of this compound to the GyrB subunit interferes with the conformational changes necessary for ATP hydrolysis. acs.orgnih.gov This specific interaction has been confirmed through various experimental approaches, including binding assays with purified subunits and the use of gyrase mutants. asm.orgsci-hub.se For instance, gyrase from a gyrB mutant resistant to novobiocin was still susceptible to this compound, suggesting that while both compounds target the GyrB subunit, their precise binding sites or modes of interaction may differ. nih.govasm.org

The structural basis for this interaction has been investigated through crystallographic studies of the N-terminal fragment of GyrB complexed with cyclothialidine analogs. acs.orgacs.org These studies reveal that cyclothialidines bind to the ATP-binding pocket on GyrB. asm.orgacs.org

Effects on DNA Supercoiling and Relaxation

The primary enzymatic function of DNA gyrase is to introduce negative supercoils into DNA, a process that requires ATP hydrolysis. nih.gov By inhibiting the ATPase activity, this compound effectively blocks this DNA supercoiling function. asm.orgnih.govasm.org The 50% inhibitory concentration (IC50) for this compound in the DNA supercoiling assay with E. coli DNA gyrase is approximately 0.03 µg/mL. nih.govasm.org

In the absence of ATP, DNA gyrase can relax negatively supercoiled DNA. asm.orgnih.gov this compound's mechanism, being dependent on interfering with ATP binding, means it does not directly inhibit the relaxation of negatively supercoiled DNA in an ATP-independent manner. asm.org However, its potent inhibition of the ATP-dependent supercoiling reaction is the key to its antibacterial effect. asm.orgresearchgate.net

Table 1: Inhibitory Activity of this compound and Other Gyrase Inhibitors on E. coli DNA Gyrase Supercoiling

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 0.03 |

| Novobiocin | 0.06 |

| Coumermycin A1 | 0.06 |

| Norfloxacin | 0.66 |

| Ciprofloxacin (B1669076) | 0.88 |

| Nalidixic Acid | 26 |

Differentiation from Quinolone and Coumarin (B35378) Mechanisms

The molecular mechanism of this compound is distinct from those of the two major classes of DNA gyrase inhibitors: quinolones and coumarins. asm.orgnih.govoup.com

Versus Quinolones: Quinolones, such as ofloxacin (B1677185) and ciprofloxacin, target the GyrA subunit of DNA gyrase. asm.orgpsu.edu They function by stabilizing the "cleavable complex," a transient intermediate where the DNA is cleaved and covalently attached to the GyrA subunit. nih.govasm.org This leads to an accumulation of double-strand DNA breaks. In contrast, this compound does not induce the formation of this cleavable complex and has no effect on the DNA rejoining step of the gyrase reaction. nih.govasm.orgnih.gov Experiments have shown that this compound does not affect gyrase activity when linear DNA is the substrate, unlike quinolones which cause a decrease in the amount of linear DNA. nih.govasm.org Furthermore, the binding of [14C]benzoyl-cyclothialidine to gyrase is not inhibited by ofloxacin. nih.govasm.org

Versus Coumarins: Coumarins, like novobiocin and coumermycin A1, also target the GyrB subunit and are competitive inhibitors of the ATPase activity, similar to this compound. asm.orgpsu.edusci-hub.se However, evidence suggests that the precise site of action or the nature of the interaction differs. nih.govasm.org Notably, this compound has been shown to be active against a DNA gyrase from a novobiocin-resistant gyrB mutant. nih.govasm.org This indicates that while their binding sites on GyrB may overlap, they are not identical, allowing this compound to overcome certain forms of coumarin resistance. sci-hub.se The complex pattern of cross-resistance between cyclothialidines and coumarins suggests that they make contact with overlapping but not identical regions of the GyrB subunit. sci-hub.se

Impact on Bacterial DNA Replication Pathways (in vitro)

DNA gyrase plays a critical role in bacterial DNA replication by introducing negative supercoils ahead of the replication fork, which helps to unwind the DNA and relieve topological stress. asm.orgnih.gov Given its potent inhibition of DNA gyrase, this compound has been shown to inhibit in vitro DNA replication that is dependent on the E. coli origin of replication, oriC. asm.orgnih.govasm.org

The concentration of this compound required to inhibit DNA replication is higher than that needed to inhibit DNA supercoiling. The IC50 for the inhibition of oriC-directed DNA replication was found to be 0.35 µg/mL. asm.org This is approximately 11.7 times higher than its IC50 for the DNA supercoiling assay. asm.org This difference may reflect the complexity of the replication system compared to the purified enzyme assay. Nevertheless, its ability to halt this fundamental process underscores its potential as an antibacterial agent. asm.orgnih.govasm.org

Table 2: Inhibition of in vitrooriC-directed DNA Replication

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 0.35 |

| Coumermycin A1 | 0.25 |

| Ofloxacin | 0.89 |

| Novobiocin | 0.89 |

Data sourced from Nakada et al., 1993. asm.org

Analysis of Subunit-Specific Binding and Conformational Changes

The binding of this compound to the GyrB subunit induces specific conformational changes in the protein. acs.orgnih.gov Limited proteolysis studies have revealed that the binding of both coumarins and cyclothialidines to DNA gyrase results in a characteristic proteolytic fingerprint, which is indicative of a drug-induced conformational change. acs.orgnih.gov

Site-directed mutagenesis studies have further elucidated the key amino acid residues within the GyrB subunit that are critical for binding. Mutation of Asp73 to asparagine in the GyrB subunit was found to completely abolish the binding of both coumarins and cyclothialidines, highlighting the importance of this residue in the interaction. acs.orgnih.gov This mutation also eliminates ATP hydrolysis, which explains why such mutations are not typically found in spontaneously resistant strains. acs.orgnih.gov These findings, combined with crystallographic data, have helped to map the binding pocket of this compound on the GyrB subunit, providing a basis for the rational design of new derivatives with improved properties. acs.orgacs.org The binding of cyclothialidines and coumarins to the N-terminal 24-kDa fragment of GyrB has been a key area of study to understand these interactions at a molecular level. acs.orgsci-hub.se

Investigation of Cellular Permeation and Uptake Mechanisms

Research into the molecular mechanisms of Cyclothialidine has revealed a significant challenge related to its practical application as an antibacterial agent: its limited ability to penetrate bacterial cell membranes. researchgate.netacs.orgresearchgate.net While Cyclothialidine is a potent inhibitor of the DNA gyrase enzyme in biochemical assays, it demonstrates minimal growth inhibitory activity against most intact bacterial cells. acs.orgnih.gov This discrepancy is widely attributed to insufficient permeation of the cytoplasmic membrane. researchgate.netacs.orgresearchgate.net

Investigations have largely focused on understanding and overcoming this permeability issue through extensive structure-activity relationship (SAR) studies. acs.org The core hypothesis is that the natural structure of Cyclothialidine does not possess the optimal physicochemical properties to cross the bacterial cell wall and membrane efficiently. researchgate.net

Detailed Research Findings

Early biological characterization showed that despite its potent enzymatic inhibition of DNA gyrases from both Gram-positive and Gram-negative bacteria, Cyclothialidine's whole-cell activity was very limited. nih.gov A notable exception was its effectiveness against Eubacterium species, suggesting that it can successfully enter these specific cells and inhibit DNA gyrase. nih.gov However, for a broad spectrum of other bacteria, its penetration is considered poor. nih.gov

To address the poor cellular entry, research efforts have been directed towards the synthesis of numerous Cyclothialidine analogues. acs.orgresearchgate.net These studies aimed to modify the molecule's properties, particularly its lipophilicity, to enhance cell wall penetration. acs.orgresearchgate.net It was found that the peptidic side chain of the natural compound was not conducive to good antibacterial properties. researchgate.net

Key findings from the structural modification studies include:

Lactone Ring Size: Variation of the lactone ring size from 11- to 16-membered rings showed that activity could be maintained, indicating flexibility in the core structure. acs.org Even acyclic (seco) analogues retained some enzyme inhibitory properties. acs.org

Lipophilicity and Hydrophilicity: A critical balance between lipophilic and hydrophilic properties was identified as crucial for antibacterial activity. researchgate.net The parent compound's high lipophilicity was considered a barrier to its in vivo activity. researchgate.net By creating more hydrophilic derivatives, such as the 14-hydroxylated bicyclic core, researchers were able to improve pharmacokinetic properties. acs.orgresearchgate.net This led to the identification of congeners with efficacy in animal models. acs.org

Structural Simplification: Research demonstrated that the minimal structural requirement for enzyme inhibition could be reduced to a relatively simple, hydroxylated benzyl (B1604629) sulfide (B99878), moving away from the complex macrocyclic scaffold. acs.org

The table below summarizes the impact of structural modifications on the activity of Cyclothialidine derivatives, which serves as an indirect measure of cellular permeation.

| Compound/Derivative Class | Modification | Impact on Permeation/Activity | Reference |

| Cyclothialidine (Parent) | Natural 12-membered lactone with peptidic side chain. | Potent enzyme inhibitor but exhibits poor permeation and weak whole-cell antibacterial activity. | researchgate.netacs.orgnih.gov |

| Lactone Ring Analogues | Varied the macrocyclic ring size (11- to 16-membered). | Maintained enzyme inhibitory properties, with 14-membered lactones showing excellent activity against Gram-positive pathogens. | acs.org |

| Acyclic (seco) Analogues | Opened the macrocyclic lactone ring. | Retained enzyme inhibitory activity, suggesting the full macrocycle is not essential for targeting gyrase. | acs.org |

| Hydrophilic Derivatives | Introduced hydrophilic groups (e.g., hydroxymethylation). | Lowered lipophilicity, which improved pharmacokinetic properties and led to in vivo efficacy in mouse models. | researchgate.netresearchgate.net |

| Bicyclic Dilactam-Lactone Scaffold | Replaced the thioamide functionality. | Created derivatives with potent antibacterial activity against Gram-positive bacteria, with hydrophilic substituents improving in vivo performance by reducing metabolic degradation. | researchgate.net |

Biological Targets and Specificity Profiling

Primary Molecular Target: Bacterial DNA Gyrase

Cyclothialidine (B1669526) C's primary molecular target is bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. asm.orgasm.org This enzyme introduces negative supercoils into DNA, a process crucial for managing DNA topology within the bacterial cell. asm.orgacs.org DNA gyrase is composed of two subunits, GyrA and GyrB, forming an A2B2 tetrameric complex. asm.orgacs.org

Cyclothialidine C specifically inhibits the ATPase activity of the GyrB subunit. nih.govresearchgate.net This inhibition is competitive with ATP, meaning this compound vies with ATP for its binding site on the enzyme. nih.gov The binding of this compound to the GyrB subunit interferes with the energy-dependent step of DNA supercoiling, which relies on ATP hydrolysis. acs.orgnih.gov Studies using radiolabeled benzoyl-cyclothialidine have confirmed that it binds to the B subunit but not to the A subunit or DNA alone. nih.gov The binding affinity of this compound increases as the DNA gyrase complex assembles, from the B subunit alone to the A2B2 tetramer and finally to the gyrase-DNA complex. nih.gov

The mechanism of action of this compound differs from that of quinolone antibiotics, which target the GyrA subunit and inhibit the DNA rejoining step. asm.orgnih.gov Unlike quinolones, this compound does not induce the formation of a cleavable complex between DNA and the GyrA subunit. asm.orgnih.gov It also shows activity against gyrase mutants that are resistant to novobiocin (B609625), another GyrB inhibitor, suggesting a distinct binding interaction within the ATP-binding site. asm.orgnih.gov

The inhibitory potency of this compound against Escherichia coli DNA gyrase is significant, with a reported 50% inhibitory concentration (IC50) of 0.03 µg/mL. asm.orgnih.gov This makes it more potent than other known gyrase inhibitors like novobiocin and ciprofloxacin (B1669076) under similar assay conditions. nih.gov

Specificity against Different Bacterial Gyrase Enzymes (e.g., E. coli, Gram-positive species)

Research indicates that this compound exhibits broad-spectrum inhibitory activity against DNA gyrases from both Gram-negative and Gram-positive bacteria. asm.orgnih.gov Studies have shown that it inhibits DNA gyrases from Gram-positive species with an efficacy comparable to its inhibition of E. coli DNA gyrase. asm.orgnih.gov

For instance, this compound has demonstrated potent activity against DNA gyrases from Micrococcus luteus. researchgate.net Further investigations into derivatives of cyclothialidine have confirmed excellent in vitro antibacterial activity against a range of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. researchgate.netresearchgate.netresearchgate.netacs.org This broad activity suggests that the ATP-binding site on the GyrB subunit is highly conserved across different bacterial species. asm.org

While DNA gyrase is the primary target in many bacteria, it's worth noting that in some Gram-positive bacteria, topoisomerase IV is the main target for certain quinolones. oup.com However, in mycobacteria, DNA gyrase is the only type II topoisomerase identified, making it the sole target for inhibitors like this compound. oup.com

Despite its potent enzymatic inhibition, the parent compound, Cyclothialidine, shows weak antibacterial activity against intact bacterial cells, which is thought to be due to poor penetration of the bacterial cell membrane. researchgate.netresearchgate.net However, synthetic modifications have led to analogs with improved activity against Gram-positive bacteria. researchgate.netnih.gov

Table 1: Comparative Inhibitory Activity of this compound against Bacterial DNA Gyrases

| Bacterial Species | Enzyme Targeted | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | DNA Gyrase | 0.03 | asm.orgnih.gov |

| Gram-positive species (general) | DNA Gyrase | Equally as well as E. coli | asm.orgnih.gov |

| Micrococcus luteus | DNA Gyrase | Potent activity | researchgate.net |

Selectivity over Human Topoisomerases

A critical aspect of an effective antibacterial agent is its selectivity for the bacterial target over its human counterparts, minimizing potential toxicity. This compound demonstrates a high degree of selectivity for bacterial DNA gyrase over human type II topoisomerases. acs.org

While bacterial DNA gyrase is a type II topoisomerase, human cells have their own type II topoisomerases, such as topoisomerase IIα, which are structurally and functionally distinct. asm.orgnih.gov The ATP-binding sites of bacterial GyrB and human topoisomerase II share some similarities, but there are exploitable differences that allow for selective inhibition. nih.gov

Studies have shown that this compound has a significantly lower inhibitory effect on calf thymus DNA topoisomerases I and II. asm.org The IC50 values for these human enzymes were 1,700 and 1,900 µg/mL, respectively, which is substantially higher than the 0.03 µg/mL IC50 for E. coli DNA gyrase. asm.org This translates to a selectivity ratio of approximately 63,000-fold for bacterial gyrase over the human enzyme. acs.org This high selectivity is a key advantage over other gyrase inhibitors like novobiocin and coumermycin A1, which show lower selectivity ratios. acs.org

The development of seco-cyclothialidines, acyclic analogs, also showed high and selective activity towards bacterial DNA gyrase with no significant activity against human DNA topoisomerases. researchgate.net

Table 2: Selectivity Profile of this compound

| Enzyme | Source | IC50 (µg/mL) | Selectivity Ratio (Human/Bacterial) | Reference |

|---|---|---|---|---|

| DNA Gyrase | Escherichia coli | 0.03 | - | asm.org |

| DNA Topoisomerase I | Calf Thymus | 1,700 | ~56,667 | asm.org |

| DNA Topoisomerase II | Calf Thymus | 1,900 | ~63,333 | asm.org |

Investigation of Off-Target Interactions and Selectivity Optimization

Investigations into the off-target interactions of this compound and its analogs have been a crucial part of its development as a potential antibacterial agent. While highly selective for bacterial DNA gyrase over human topoisomerases, understanding other potential interactions is vital.

One area of investigation has been the heat shock protein 90 (Hsp90), another ATP-dependent enzyme that shares some structural similarity in its ATP-binding fold with GyrB. nih.gov Although selectivity against Hsp90 is not always reported for GyrB inhibitors, it is a consideration in drug development. nih.gov

The primary focus of optimization has been on improving the antibacterial activity of cyclothialidine derivatives by enhancing their ability to penetrate bacterial cells, while maintaining high selectivity. researchgate.netnih.gov This has involved systematic modifications of the cyclothialidine structure, including altering the lactone ring size and creating acyclic seco-analogues. researchgate.net These studies have shown that the 14-hydroxylated, bicyclic core is important for DNA gyrase inhibitory activity. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in this optimization process. researchgate.net For example, the synthesis of the opposite enantiomer of a seco-cyclothialidine derivative showed no significant target activity, highlighting the highly selective fit of the active form. researchgate.net Furthermore, docking studies and 3D-pharmacophore modeling have been used to design and screen for novel DNA gyrase inhibitors based on the cyclothialidine scaffold, aiming to improve potency and reduce potential off-target effects. acs.orgdiva-portal.org These computational approaches help in predicting the binding modes of new analogs and prioritizing them for synthesis and testing. diva-portal.org

Through these optimization efforts, derivatives of this compound have been developed with improved pharmacokinetic properties and potent in vitro activity against a broad range of Gram-positive pathogens, including drug-resistant strains. researchgate.net

Analogues, Derivatives, and Prodrug Concepts

Discovery and Characterization of Natural Cyclothialidine (B1669526) Analogues (e.g., B, D, E)

Following the initial discovery of Cyclothialidine, further investigations of Streptomyces strains led to the isolation and characterization of several natural analogues. Cyclothialidines B, D, and E were identified from four different Streptomycete strains (NR 0659, NR 0660, NR 0661, and NR 0662). univ-poitiers.fr The structures of these novel compounds were determined through a combination of amino acid analysis of their hydrolysates, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution fast atom bombardment mass spectrometry (HRFAB-MS). univ-poitiers.fr Chiral high-performance liquid chromatography (HPLC) analysis of the hydrolysates was employed to establish their absolute stereochemistry. univ-poitiers.fr These natural analogues, Cyclothialidines B, D, and E, were also found to be potent inhibitors of DNA gyrase. univ-poitiers.fr

Synthetic Analogues with Modified Structural Features

To overcome the poor cellular penetration of the natural cyclothialidines, extensive synthetic efforts have been undertaken to modify the core structure. researchgate.netacs.org These modifications have explored variations in the lactone ring, the creation of less complex acyclic structures, and the introduction of different functional groups to enhance antibacterial activity and pharmacokinetic properties. researchgate.netresearchgate.net

Lactone Ring Modifications (e.g., 14-membered lactones)

Systematic modifications of the original 12-membered lactone ring of Cyclothialidine have revealed that inhibitory activity against DNA gyrase is not confined to a single ring size. researchgate.netacs.org Analogues with lactone rings ranging from 11 to 16 members have been synthesized and shown to retain enzyme inhibitory properties. researchgate.netresearchgate.netacs.org Among these, the 14-membered lactone derivatives demonstrated the most promising results. researchgate.netacs.org These analogues exhibited excellent and broad-spectrum in vitro antibacterial activity against a range of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, and were effective against strains resistant to other clinically used drugs. researchgate.netacs.org

Seco-Analogues with Reduced Structural Complexity

In an effort to simplify the complex structure of Cyclothialidine and potentially improve its properties, researchers developed acyclic or "seco"-analogues. researchgate.netresearchgate.netacs.org These seco-cyclothialidines, which lack the cyclic lactone structure, surprisingly maintained inhibitory activity towards bacterial DNA gyrase. researchgate.netacs.org This discovery indicated that the macrocyclic ring was not an absolute requirement for activity and that a simpler, hydroxylated benzyl (B1604629) sulfide (B99878) structure could serve as a minimal pharmacophore. researchgate.netacs.org One such seco-cyclothialidine derivative, BAY 50-7952, which incorporates a dioxazine moiety, showed high and selective activity against bacterial DNA gyrase and Gram-positive bacteria. acs.org The inclusion of the dioxazine group was found to be important for the penetration of bacterial membranes. acs.org Both Roche and Bayer have described acyclic analogues that retained similar biochemical and microbiological potency compared to their cyclic counterparts. acs.org

Dilactam Subclass Derivatives

A novel subclass of Cyclothialidine analogues, known as dilactams, was created by incorporating an additional amide unit into the 14-membered monolactam-lactone scaffold. researchgate.netnih.govacs.org This modification resulted in derivatives with inherently higher polarity. nih.govacs.orgebi.ac.uk By adjusting the lipophilicity through methyl-halogen exchange on the benzene (B151609) ring, these dilactam compounds achieved decent antibacterial potency without requiring the thioamide functionality. nih.govacs.org This structural change led to improved pharmacokinetic properties and demonstrated pronounced in vivo efficacy in a mouse septicemia infection model. nih.govacs.org

Minimal Structural Requirements for Activity

Through extensive structure-activity relationship (SAR) studies, key structural features essential for the DNA gyrase inhibitory activity of Cyclothialidine and its analogues have been identified. researchgate.netacs.orgnih.gov A critical prerequisite for activity is the 14-hydroxylated, bicyclic core of the molecule. researchgate.netacs.orgnih.gov However, the discovery that even simple, hydroxylated benzyl sulfide seco-analogues retain some enzyme inhibitory properties significantly reduced the perceived minimal structural requirements. researchgate.netresearchgate.netacs.org While the peptidic side chain of the original natural product was found to be less critical for in vitro antibacterial properties, the hydroxyl group adjacent to the thiomethyl side chain on the phenyl ring is essential for potent enzyme inhibition. researchgate.net

Pre-clinical Evaluation of Analogues for Improved Biological Profile

The primary goal of synthesizing Cyclothialidine analogues has been to improve their biological profile, particularly their antibacterial activity and in vivo efficacy. researchgate.netacs.org While early analogues often showed poor activity against intact bacterial cells due to permeability issues, later derivatives have shown significant improvements. researchgate.netresearchgate.net

The 14-membered lactone derivatives, for instance, displayed potent in vitro activity against various Gram-positive pathogens. researchgate.netacs.org By focusing on improving the pharmacokinetic properties of the most active compounds, such as by reducing their lipophilicity, congeners of Cyclothialidine were identified that demonstrated efficacy in vivo. acs.org

Similarly, the dilactam subclass, with its inherently higher polarity and improved pharmacokinetics, showed significant in vivo efficacy in mouse models of septicemia. nih.govacs.org The seco-analogues also represent a promising avenue, with some derivatives exhibiting high and selective activity against bacterial DNA gyrase and good penetration of bacterial membranes. acs.org However, a persistent challenge in the pre-clinical development of these compounds has been balancing microbiological potency with favorable pharmacokinetic properties, as highly potent compounds were often too lipophilic, leading to issues like high protein binding and rapid metabolic clearance. researchgate.net More hydrophilic derivatives, while sometimes less active in vitro, have shown better in vivo efficacy. researchgate.net

Enhancement of in vitro Antimicrobial Activity against Specific Bacterial Pathogens

Cyclothialidine, in its natural form, is a potent inhibitor of the bacterial DNA gyrase B subunit. researchgate.netacs.orgnih.govnih.gov However, it demonstrates minimal to no growth-inhibitory effects on intact bacterial cells, a limitation attributed to its poor permeation across the cytoplasmic membrane. researchgate.netacs.orgnih.gov This has spurred extensive research into the synthesis of analogues and derivatives to improve its antibacterial potential.

Initial structure-activity relationship (SAR) studies established that the 14-hydroxylated, bicyclic core of Cyclothialidine is a crucial structural requirement for its DNA gyrase inhibitory activity. nih.gov Further exploration revealed that modifying the macrocyclic structure, particularly the lactone ring size, could yield compounds with significant antibacterial properties. Research showed that activity could be found among derivatives with 11- to 16-membered lactone rings. researchgate.netnih.gov Even seco-analogues, where the ring is opened, were found to retain some enzyme inhibitory function. researchgate.netnih.gov

The most promising in vitro activities were observed with 14-membered lactone derivatives. researchgate.netacs.org These compounds exhibited excellent and broad antibacterial activity against a range of Gram-positive pathogens, including clinically relevant species such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. researchgate.netacs.org Notably, these derivatives were effective against strains that had developed resistance to other clinically used drugs. researchgate.netacs.org

Further optimization led to the development of a "dilactam" subclass. By incorporating an additional amide unit into the 14-membered monolactam-lactone scaffold, a new series of inhibitors with inherently higher polarity was created. nih.govresearchgate.net After fine-tuning their lipophilicity through methyl-halogen exchange on the benzene ring, these dilactam derivatives demonstrated considerable antibacterial potency without relying on the thioamide functionality present in earlier analogues. nih.gov

| Compound Class | Modification Strategy | Key Findings | Target Pathogens | Citations |

| Lactone Ring Variants | Variation of macrocycle ring size from 11- to 16-members. | 14-membered lactones displayed the best overall activity. | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis | researchgate.net, acs.org |

| Seco-Analogues | Opening of the macrocyclic lactone ring. | Maintained some enzyme inhibitory properties, reducing structural complexity. | General Gram-positive bacteria | researchgate.net, nih.gov |

| Dilactam-Lactone Scaffold | Incorporation of a second amide unit into the macrocycle. | Increased polarity while maintaining potent antibacterial activity after lipophilicity adjustment. | Gram-positive bacteria | nih.gov, researchgate.net |

Improvement of in vivo Efficacy in Animal Models (e.g., mouse septicemia)

A significant challenge in the development of Cyclothialidine derivatives has been translating potent in vitro activity into effective in vivo efficacy. Early research indicated a difficult balance: highly lipophilic analogues were potent microbiologically but suffered from poor pharmacokinetic properties and high metabolic clearance, particularly through glucuronidation of the essential phenol (B47542) group. researchgate.netresearchgate.net Conversely, early polar analogues could not efficiently penetrate bacterial cells. researchgate.net

To overcome these hurdles, research focused on creating derivatives with improved pharmacokinetic profiles by increasing hydrophilicity. acs.orgnih.govpatsnap.com The introduction of hydrophilic substituents was found to favorably impact pharmacokinetics and reduce metabolic degradation. nih.govpatsnap.com For instance, more hydrophilic hydroxymethylated derivatives, despite being about eight times less active in vitro, demonstrated significant efficacy with an ED₅₀ (the dose required to protect 50% of infected animals) of 8–12 mg/kg in a mouse septicemia model. researchgate.net

Further balancing lipophilicity and hydrophilicity led to a lactam-lactone derivative featuring a lipophilic bromine atom. This compound emerged as the most active derivative in animal models, with an ED₅₀ of 3 mg/kg in a mouse model of septicemia. researchgate.net Another analogue, designated 8b, showed an ED₅₀ of 12.5 mg/kg in a mouse sepsis model of S. aureus infection. acs.org

The development of the "dilactam" subclass also yielded compounds with pronounced in vivo efficacy. nih.govresearchgate.net These derivatives, with their inherently higher polarity and adjusted lipophilicity, exhibited improved pharmacokinetic properties that translated to successful outcomes in a mouse septicemia infection model. nih.gov

| Derivative Type | Key Modification | Pathogen Model | Efficacy (ED₅₀) | Citations |

| Hydroxymethylated Derivatives | Addition of hydrophilic -CH₂OH group | Mouse septicemia | 8–12 mg/kg | researchgate.net |

| Analogue 8b | Lactone scaffold optimization | S. aureus mouse sepsis | 12.5 mg/kg | acs.org |

| Lactam-Lactone Derivative | Introduction of a bromine atom | Mouse septicemia | 3 mg/kg | researchgate.net |

| Dilactam Subclass | Incorporation of an additional amide unit, methyl-halogen exchange | Mouse septicemia | Pronounced in vivo efficacy | nih.gov, researchgate.net |

Design and Synthesis of Prodrugs for Enhanced Bioavailability and Target Delivery

The development of prodrugs for Cyclothialidine has been a strategic approach to overcome inherent pharmacokinetic obstacles, such as poor membrane permeability and rapid metabolic inactivation. researchgate.netnih.gov The primary goals are to enhance bioavailability and ensure the compound reaches its bacterial DNA gyrase target in effective concentrations. nih.gov

A major metabolic liability for potent Cyclothialidine analogues is the glucuronidation of the essential phenol group, which leads to rapid inactivation and clearance from the plasma. researchgate.netpatsnap.com Prodrug strategies can involve masking this vulnerable hydroxyl group, preventing its metabolic breakdown and prolonging the compound's active life in vivo.

Another key challenge is cellular penetration. acs.orgnih.gov One proposed prodrug strategy involves the modification of carboxyl groups through derivatization, such as esterification. This modification can increase lipophilicity, thereby enhancing the molecule's ability to permeate bacterial cell membranes. nih.gov Once inside the cell, endogenous enzymes would cleave the ester, releasing the active parent drug.

The efforts to improve in vivo efficacy by creating more hydrophilic derivatives, such as the hydroxymethylated and dilactam analogues, can also be viewed through the lens of prodrug concepts. researchgate.netnih.gov While not traditional prodrugs that are cleaved to release the original parent compound, these derivatives are specifically engineered with modified physicochemical properties (balancing lipophilicity and hydrophilicity) to optimize absorption, distribution, metabolism, and excretion (ADME), ultimately leading to better delivery of the active pharmacophore to the target site in a living system. nih.govresearchgate.netpatsnap.com

Bacterial Resistance Mechanisms and Overcoming Resistance

Identification of GyrB Mutations Conferring Resistance

Cyclothialidine (B1669526) C, like the coumarin (B35378) class of antibiotics, inhibits bacterial growth by targeting the B subunit of DNA gyrase (GyrB), a critical enzyme involved in DNA replication. sci-hub.sepsu.eduoup.com Resistance to Cyclothialidine C and its derivatives has been primarily associated with specific mutations within the gyrB gene. sci-hub.senih.govnih.gov

Studies involving the selection of resistant Staphylococcus aureus strains through exposure to increasing concentrations of cyclothialidines have successfully identified mutations in the GyrB subunit. sci-hub.se These mutations are located within the ATP-binding region of the enzyme, indicating that resistance arises from alterations that disrupt the inhibitor's ability to bind effectively. sci-hub.senih.govnih.gov Specifically, single amino acid substitutions have been shown to confer decreased susceptibility to cyclothialidines. For instance, in S. aureus, mutations at positions like Gly-85, Ile-102, and Arg-144 of GyrB have been linked to resistance. sci-hub.se

Analysis of Altered Residues in the ATP-Binding Region

The mutations conferring resistance to this compound are situated at the periphery of the ATP-binding site of the GyrB subunit. sci-hub.se This localization suggests that the resistance mechanism does not completely abolish the enzyme's essential ATPase activity, which is necessary for bacterial survival, but rather selectively hinders the binding of the inhibitor. sci-hub.se

Key residues that are altered in resistant strains include:

Glycine at position 85 (Gly-85): A mutation from Glycine to Serine (Gly85-Ser) has been identified in novobiocin-resistant isolates that also show reduced susceptibility to cyclothialidines. sci-hub.se

Isoleucine at position 102 (Ile-102): An Isoleucine to Serine (Ile102-Ser) mutation confers resistance to both coumarins and cyclothialidines. sci-hub.se

Arginine at position 144 (Arg-144): This residue is analogous to Arg-136 in E. coli GyrB, a known site for coumarin resistance. sci-hub.sepsu.edu Mutations such as Arginine to Isoleucine (Arg144-Ile) or Arginine to Histidine (Arg144-His) have been observed in resistant strains. sci-hub.se

Aspartic Acid at position 89 (Asp-89): A mutation to Glycine (Asp89-Gly) has been identified in isolates resistant to high levels of cyclothialidines. sci-hub.se

Serine at position 129 (Ser-129): A change to Threonine (Ser129-Thr) is another mutation found in highly resistant strains. sci-hub.se

The following table summarizes key GyrB mutations in S. aureus and their associated resistance profiles.

| Original Residue | Mutated Residue | Position | Associated Resistance |

| Glycine | Serine | 85 | Novobiocin (B609625), Cyclothialidines sci-hub.se |

| Isoleucine | Serine | 102 | Coumermycin, Novobiocin, Cyclothialidines sci-hub.se |

| Arginine | Isoleucine | 144 | Coumermycin, Novobiocin sci-hub.se |

| Arginine | Histidine | 144 | Cyclothialidines sci-hub.se |

| Aspartic Acid | Glycine | 89 | Cyclothialidines sci-hub.se |

| Serine | Threonine | 129 | Cyclothialidines sci-hub.se |

| Isoleucine | Threonine | 175 | Coumermycin sci-hub.se |

Mechanisms of Cross-Resistance to Other Gyrase Inhibitors

The pattern of cross-resistance between cyclothialidines and other GyrB inhibitors, such as coumarins (e.g., novobiocin and coumermycin), provides valuable insights into their binding modes. sci-hub.senih.govnih.gov While both classes of inhibitors target the ATPase activity of GyrB, the specific interactions with the enzyme differ. sci-hub.seasm.orgnih.gov

This is evidenced by the observation that not all mutations conferring resistance to coumarins result in resistance to cyclothialidines, and vice versa. sci-hub.seoup.com For example, a gyrB mutant of E. coli resistant to novobiocin was still sensitive to this compound. asm.orgnih.gov However, some mutations, such as the Ile102-Ser substitution in S. aureus GyrB, do result in cross-resistance to both coumarins and cyclothialidines. sci-hub.se This complex pattern of cross-resistance suggests that the binding sites for cyclothialidines and coumarins on the GyrB subunit overlap but are not identical. sci-hub.seoup.com

Interestingly, this compound has been shown to be effective against gyrase from a quinolone-resistant gyrA mutant, confirming that its mechanism of action is distinct from that of quinolones, which target the A subunit of DNA gyrase. asm.org

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purification (e.g., HPLC)

The isolation and purification of Cyclothialidine (B1669526) C from fermentation broths and the separation of its synthetic analogs are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both analytical and preparative purposes. nih.gov

Initially, crude extracts from Streptomyces filipinensis culture broths are subjected to a series of chromatographic steps, including adsorption chromatography on resins like Diaion HP-21 and Amberlite CG-50, followed by ion-exchange chromatography on DEAE Toyopearl. researchgate.net A final size-exclusion chromatography step using Toyopearl HW-40 yields the purified compound.

For detailed analysis and to confirm the purity of both natural and synthetic Cyclothialidine C, reversed-phase HPLC is employed. researchgate.net Furthermore, chiral HPLC analysis of the hydrolysates of this compound and its analogs has been crucial in determining their absolute stereochemistry. nih.govresearchgate.net

Spectroscopic Methods for Structural Analysis (e.g., NMR, MS, IR for research purposes)

The definitive structural elucidation of this compound is accomplished through a combination of spectroscopic methods. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in determining the complex structure of this compound. researchgate.netresearchgate.net ¹H NMR spectra reveal key proton environments, such as an aromatic singlet, a benzylic CH₂, and methyl groups. Two-dimensional NMR experiments are essential for establishing the connectivity of the atoms within the unique twelve-membered lactone and the pentapeptide chain. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with techniques like Fast Atom Bombardment (HRFAB-MS), is used to determine the precise molecular weight and elemental composition of this compound and its analogs. nih.govresearchgate.net This data is critical for confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. ontosight.aiutdallas.edu For this compound, characteristic absorption bands confirm the presence of hydroxyl (-OH) and ester carbonyl (C=O) groups, which are consistent with its lactone and phenolic functionalities.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | Aromatic singlet (δ 6.65), benzylic CH₂ (δ 5.07), methyl groups (δ 2.26) | |

| IR (KBr) | 3400 cm⁻¹ (OH stretch), 1720 cm⁻¹ (ester C=O stretch) | |

| UV λmax (in MeOH) | 251, 320 nm |

| High-Resolution EI-MS | m/z 180.042 for the degradation product 4,6-dihydroxy-7-methyl-isobenzofuranone | |

Radioligand Binding Assays for Target Interaction Studies

To investigate the direct interaction of this compound with its molecular target, DNA gyrase, radioligand binding assays are employed. These assays provide quantitative data on the binding affinity of the inhibitor to the enzyme.

In these studies, a radiolabeled form of a cyclothialidine derivative, such as [¹⁴C]benzoyl-cyclothialidine, is used. asm.org The assay measures the reversible, concentration-dependent binding of the radioligand to E. coli DNA gyrase. Competition experiments within these assays are particularly informative. For instance, the binding of [¹⁴C]benzoyl-cyclothialidine to gyrase is inhibited by ATP and the known GyrB inhibitor novobiocin (B609625), but not by the GyrA inhibitor ofloxacin (B1677185). asm.org This demonstrates that this compound binds to the B subunit of DNA gyrase at or near the ATP-binding site. Scatchard analysis of the binding data allows for the determination of the dissociation constant (Kd), which for [¹⁴C]benzoyl-cyclothialidine has been reported to be 28 nM.

Scintillation Proximity Assays (SPA) for High-Throughput Screening of Inhibitors

Scintillation Proximity Assays (SPA) have been developed as a high-throughput screening method to identify and characterize new inhibitors of the DNA gyrase B subunit (GyrB). nih.gov This technique avoids the need for separation steps, making it efficient for screening large compound libraries. nih.gov

The assay is based on the binding of a radioligand, such as [³H]dihydronovobiocin, to a biotin-labeled fragment of GyrB (biotin-GyrB43). nih.gov This complex is then captured by streptavidin-coated SPA beads. nih.gov When the radioligand is in close proximity to the beads, it stimulates light emission that can be detected. Non-binding compounds will not trigger a signal. The ability of test compounds, like cyclothialidine analogs, to displace the radioligand is measured by a decrease in the scintillation signal. nih.gov This method has been successfully used to determine the IC₅₀ values for various inhibitors, including a cyclothialidine analogue, GR122222X, which showed an IC₅₀ of 11 nM. nih.gov

In vitro Enzyme Activity Assays for DNA Gyrase Supercoiling and ATPase Activity

The functional consequence of this compound binding to DNA gyrase is assessed through in vitro enzyme activity assays. These assays directly measure the inhibition of the enzyme's two primary functions: DNA supercoiling and ATP hydrolysis.